

On-Target Efficacy of Atr-IN-10: A Comparative Analysis

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Compound of Interest

Compound Name: Atr-IN-10

Cat. No.: B12415659

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Atr-IN-10 demonstrates potent and selective inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This guide provides a comparative overview of **Atr-IN-10**'s on-target activity against other known ATR inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.

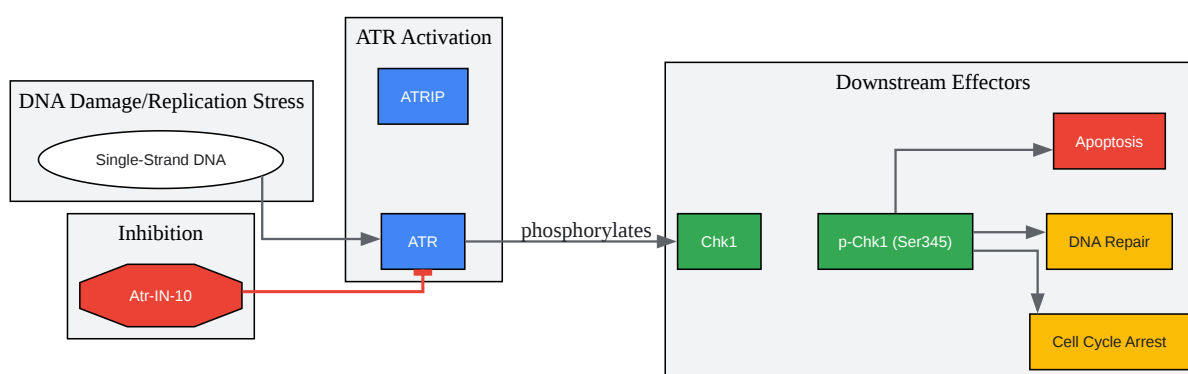
Comparative Analysis of ATR Inhibitor Potency

The on-target activity of **Atr-IN-10** and other selective ATR inhibitors is summarized below. It is important to note that inhibitory concentrations are dependent on the assay format, with biochemical assays directly measuring kinase inhibition and cell-based assays reflecting cellular permeability, target engagement, and downstream effects.

Inhibitor	Assay Type	Target/Cell Line	IC50 (nM)
Atr-IN-10	Cell Growth	DU145 (Prostate Cancer)	130.9[1]
Cell Growth	NCI-H460 (Lung Cancer)	41.33[1]	
Berzosertib (VE-822/M6620)	Biochemical (Kinase Assay)	ATR	0.2
Cell Viability	HT29 (Colon Cancer)	19[2]	
Cell Viability	Cal-27 (Head and Neck Cancer)	285[1]	
Cell Viability	FaDu (Head and Neck Cancer)	252[1]	
Elimusertib (BAY-1895344)	Biochemical (Kinase Assay)	ATR	7[3][4]
Cell Proliferation	Various Cancer Cell Lines (Median)	78[3][4]	
Cell Viability	MDA-MB-231 (Triple Negative Breast Cancer, 72h)	11.08[5]	
Cell Viability	MDA-MB-231 (Triple Negative Breast Cancer, 96h)	6.26[5]	
Camonsertib (RP-3500)	Biochemical (Kinase Assay)	ATR	0.2
Cell-based Assay	-	0.33[6]	
Tuvusertib (M1774)	Biochemical (Kinase Assay)	ATR	24
Cell Viability	SCLC Cell Lines (H146, H82, DMS114)	Potent nanomolar concentrations[7]	

Visualizing the ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the DNA damage response, primarily activated by single-strand DNA breaks and replication stress.[8] Upon activation, ATR phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability.

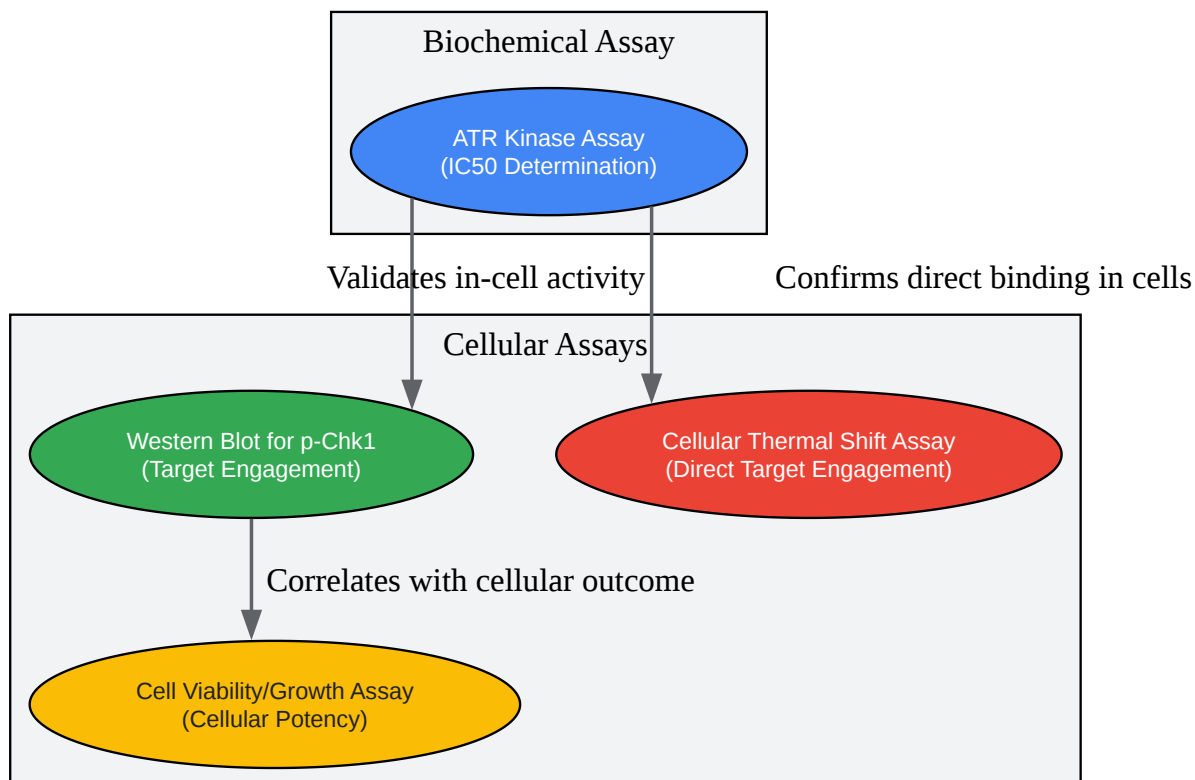


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Figure 1. Simplified ATR signaling pathway and the inhibitory action of **Atr-IN-10**.

Experimental Validation of On-Target Activity

To validate the on-target activity of an ATR inhibitor like **Atr-IN-10**, a series of biochemical and cell-based assays are employed. The general workflow involves assessing the direct inhibition of ATR kinase activity, followed by measuring the downstream cellular consequences of this inhibition.



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Figure 2. General experimental workflow for validating the on-target activity of an ATR inhibitor.

Detailed Experimental Protocols

ATR Kinase Assay (Biochemical IC50 Determination)

This assay directly measures the ability of an inhibitor to block the kinase activity of purified ATR enzyme.

- Materials:
 - Recombinant human ATR/ATRIP complex.
 - Substrate (e.g., GST-p53).
 - ATP.

- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).
- **Atr-IN-10** and other inhibitors.
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF-based detection).
- 384-well plates.
- Procedure:
 - Prepare serial dilutions of the inhibitors in DMSO.
 - In a 384-well plate, add the kinase assay buffer, ATR/ATRIP enzyme, and the substrate.
 - Add the diluted inhibitors to the wells.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at 30°C for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the signal (e.g., luminescence or fluorescence) according to the detection kit manufacturer's instructions.
 - Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Western Blot for Phospho-Chk1 (Cellular Target Engagement)

This assay determines if the inhibitor can block ATR activity within cells by measuring the phosphorylation of its direct downstream target, Chk1, at Serine 345.

- Materials:
 - Cancer cell line of interest (e.g., HeLa, U2OS).
 - Cell culture medium and supplements.

- DNA damaging agent (e.g., Hydroxyurea or UV radiation).
- **Atr-IN-10** and other inhibitors.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- SDS-PAGE gels and Western blotting apparatus.
- Procedure:
 - Seed cells in a multi-well plate and allow them to adhere overnight.
 - Pre-treat cells with various concentrations of the ATR inhibitor for 1-2 hours.
 - Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM Hydroxyurea for 2-4 hours).
 - Wash cells with ice-cold PBS and lyse them.
 - Determine protein concentration of the lysates.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with the primary antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
 - Quantify band intensities to determine the reduction in Chk1 phosphorylation.

Cell Viability/Growth Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

- Materials:
 - Cancer cell lines (e.g., DU145, NCI-H460).
 - Cell culture medium.
 - **Atr-IN-10** and other inhibitors.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
 - Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
 - 96-well plates.
 - Microplate reader.
- Procedure:
 - Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
 - Treat the cells with a serial dilution of the inhibitors for a specified period (e.g., 72 hours).
 - Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
 - Remove the medium and add 100-150 μ L of the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.^{[9][10][11][12]}

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.^{[13][14][15][16][17]} Ligand binding stabilizes the target protein, leading to a higher melting temperature.

- Materials:
 - Intact cells or cell lysate.
 - **Atr-IN-10**.
 - PBS and lysis buffer with protease inhibitors.
 - PCR tubes or plates.
 - Thermal cycler.
 - SDS-PAGE and Western blotting reagents for ATR detection.
- Procedure:
 - Treat intact cells or cell lysate with the inhibitor or vehicle control.
 - Aliquot the samples into PCR tubes and heat them to a range of temperatures using a thermal cycler.
 - Lyse the cells (if treated intact) and separate the soluble fraction from the precipitated proteins by centrifugation.
 - Analyze the amount of soluble ATR protein remaining at each temperature by Western blotting.
 - The temperature at which 50% of the protein is denatured is the melting temperature (T_m). A shift in the T_m in the presence of the inhibitor indicates direct target engagement.

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